Methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate
Description
Methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate is a spirocyclic diazirine compound characterized by a unique bicyclic structure combining a three-membered diazirine ring (N–N=C) and a cyclopropane ring fused at a single spiro carbon atom. This compound has garnered attention in photoaffinity labeling due to its ability to generate reactive carbene intermediates upon UV irradiation, enabling covalent crosslinking with biomolecular targets . Key synthetic routes involve propargylation of precursor molecules followed by desilylation (e.g., using TBAF) and saponification (e.g., LiOH-mediated ester hydrolysis), yielding derivatives like carboxylic acid 23 (64% yield) and alkyne-functionalized analogs . Spectroscopic characterization includes distinct <sup>1</sup>H NMR signals at δ 3.79 (ester methyl) and <sup>13</sup>C NMR resonances for the spiro carbons (δ 102.10 and 87.78), with HRMS confirming the molecular formula (C12H18N2O2Si2) .
Properties
IUPAC Name |
methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-5(9)4-2-6(3-4)7-8-6/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPPOBIVCCRGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diazo compound with an alkene in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like rhodium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide or sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Azides, ethers.
Scientific Research Applications
Methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioorthogonal reagent, enabling the study of biological processes through selective chemical reactions.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of the target molecule. The pathways involved often include covalent modification of the target or non-covalent interactions that alter its function .
Comparison with Similar Compounds
Table 1: Structural Comparison of Spirocyclic Compounds
*Calculated based on HRMS data .
Key Observations:
Functional Groups: The methyl ester in the main compound enhances solubility in organic solvents compared to the polar carboxamide in 6,7-diazaspiro[4.5]dec-9-ene derivatives . The absence of nitrogen in oxaspiro analogs () reduces hydrogen-bonding capacity, limiting utility in aqueous systems .
Reactivity: Diazirine-containing compounds (e.g., the main compound) undergo photolysis to generate carbenes, unlike tetrazole or oxaspiro derivatives, which lack this photochemical activity .
Physicochemical and Application Differences
- Photoaffinity Labeling: The main compound’s diazirine ring enables UV-induced crosslinking, a feature absent in oxaspiro or triazaspiro analogs .
- Biological Activity: Diazaspiro[4.5] and [3.5] systems () are incorporated into kinase inhibitors or antivirals, leveraging their rigidity for target engagement . In contrast, the main compound’s smaller size favors probe design for sterically constrained binding pockets .
- Stability: Diazirines are prone to thermal decomposition, whereas oxaspiro derivatives () exhibit greater stability under ambient conditions .
Biological Activity
Methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate is a unique compound characterized by its spirocyclic structure combined with diaza and carboxylate functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable subject for research in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 166.18 g/mol. Its spiro structure contributes to its unique reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The mechanism involves:
- Covalent Modification : The compound can form covalent bonds with target proteins, altering their function.
- Non-Covalent Interactions : It can also engage in reversible interactions that modulate the activity of target molecules.
The spiro structure enhances binding interactions due to its three-dimensional conformation, which may improve selectivity towards biological targets.
Biological Activities
Research indicates several potential biological activities associated with this compound:
1. Anticancer Activity
Studies have shown that compounds with similar spirocyclic structures exhibit anticancer properties. For instance, derivatives of piperidine have demonstrated cytotoxicity against various cancer cell lines, suggesting that the spirocyclic framework may enhance interaction with tumor-specific targets .
2. Enzyme Inhibition
this compound has been explored for its potential as an enzyme inhibitor. Inhibitors targeting carbonic anhydrases (CAs), particularly CA IX and XII, are being investigated for cancer therapy due to their role in tumor growth and metastasis .
3. Bioorthogonal Chemistry
The compound has potential applications as a bioorthogonal reagent, allowing for selective labeling and imaging of biomolecules in living systems . This property is significant for studying biological processes at the molecular level.
Case Studies
A recent study focused on the synthesis of derivatives from this compound to evaluate their biological activities:
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Cytotoxicity against FaDu cells | |
| Compound B | Inhibition of CA IX | |
| Compound C | Bioorthogonal labeling in live cells |
These findings highlight the versatility of this compound in various therapeutic contexts.
Synthesis and Industrial Applications
The synthesis of this compound typically involves cyclization reactions under controlled conditions using catalysts like rhodium or copper complexes . Industrial production may utilize continuous flow reactors to optimize yield and purity.
Q & A
Q. What are the common synthetic routes for preparing Methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate?
While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous spirocyclic and diaza-containing compounds suggest methodologies such as:
- Cyclization reactions : Refluxing precursors (e.g., amino-hydroxy benzoate derivatives) with aryl acids or electrophilic reagents under controlled conditions to form the spirocyclic core .
- Esterification : Introducing the methyl ester group via acid-catalyzed reactions with methanol, followed by purification via recrystallization or column chromatography .
- Optimization : Adjusting reaction time, temperature, and stoichiometry to improve yield, as seen in similar spiro systems .
Q. How is the structural characterization of this compound typically performed?
Key techniques include:
- Spectroscopy :
- NMR : H and C NMR to confirm spirocyclic geometry and substituent positions.
- IR : Identification of carbonyl (C=O) and diaza (N=N) functional groups.
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
Q. What physicochemical properties are critical for handling this compound in experimental settings?
- Solubility : Likely polar aprotic solvent compatibility (e.g., DMSO, DMF) due to the ester and diaza groups .
- Stability : Sensitivity to moisture or light may require storage under inert conditions (argon, -20°C) .
- Melting Point : Determined via differential scanning calorimetry (DSC) to assess purity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported stability data for this compound under varying pH conditions?
- Controlled Replicates : Repeat stability assays (e.g., HPLC monitoring) at specific pH levels (2.0, 7.4, 9.0) and temperatures (25°C, 37°C) .
- Degradation Pathway Analysis : Use LC-MS to identify breakdown products and propose mechanisms (e.g., hydrolysis of the ester group) .
- Cross-Study Comparison : Reconcile discrepancies by aligning experimental conditions (buffer composition, ionic strength) with prior studies .
Q. How can researchers evaluate the bioactivity of this compound in enzyme inhibition assays?
- Assay Design :
Target Selection : Prioritize enzymes with known sensitivity to diaza/spiro motifs (e.g., kinases, proteases) .
Dose-Response Curves : Measure IC values using fluorogenic substrates or colorimetric assays (e.g., NADH depletion for oxidoreductases) .
Controls : Include positive inhibitors (e.g., staurosporine for kinases) and vehicle-only controls to validate results .
- Data Interpretation : Use Hill plots to assess cooperativity and non-competitive vs. competitive inhibition modes .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular Docking : Tools like AutoDock Vina to model binding poses in active sites, prioritizing hydrogen bonding with the diaza moiety .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
- QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO) with inhibitory activity data from analogous compounds .
Q. How can synthetic byproducts or isomers be minimized during preparation?
- Reaction Optimization :
- Use anhydrous solvents and inert atmospheres to suppress side reactions .
- Employ chiral catalysts or additives to control stereochemistry in the spiro core .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
